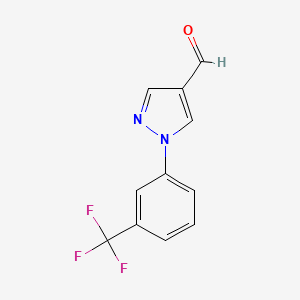

1-(3-(三氟甲基)苯基)-1H-吡唑-4-甲醛

描述

“1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a phenyl group at the 3-position and an aldehyde group at the 4-position .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of the corresponding hydrazine with 1,3-diketones or β-keto esters . The trifluoromethyl group can be introduced using various trifluoromethylation reagents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

科学研究应用

1. Application in Organic Light-Emitting Diodes

- Summary of the Application : Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for their use in OLEDs .

- Methods of Application : The compounds were synthesized and their electroluminescent (EL) emission maximum was studied in devices doped with N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi) .

- Results : The 1-based device displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the 2- and 3-based devices .

2. Application as Protein Kinase Inhibitors

- Summary of the Application : N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives were constructed as potential type 2 protein kinase inhibitors .

- Methods of Application : The inhibitory activity of the designed structures was studied in silico against various cancer-related protein kinases and compared with that of known inhibitors .

- Results : The docking scores, MM-PBSA/MM-GBSA binding energy, and RF-Score-VS affinities suggest that N1-(3-(trifluoromethyl)phenyl) isophthalamide could be considered as a promising scaffold for the development of novel protein kinase inhibitors .

3. Application in High-Refractive-Index Materials

- Summary of the Application : Sulfur-Rich Polyimides Containing Bis(3-(trifluoromethyl)phenyl)thiophene were synthesized for High-Refractive-Index Applications .

- Methods of Application : The polyimides were synthesized and their mechanical properties were studied .

- Results : All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa. These exceptional mechanical strength values make these polyimides preferable candidates to be applied commercially .

4. Application in Drug Development

- Summary of the Application : Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs were reviewed for the last 20 years .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results : The review suggests that trifluoromethyl group-containing drugs make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

5. Application in Preparation of Cholesteryl Trifluoromethylphenyl Carbamate

- Summary of the Application : 3-(Trifluoromethyl)phenyl isocyanate was used in the preparation of cholesteryl trifluoromethylphenyl carbamate .

- Methods of Application : The compound was synthesized using 3-(Trifluoromethyl)phenyl isocyanate .

- Results : The synthesis resulted in the formation of cholesteryl trifluoromethylphenyl carbamate .

6. Application in the Synthesis of Piperazine Derivatives

- Summary of the Application : Piperazine, 1-[3-(trifluoromethyl)phenyl]- is a compound that can be synthesized using 3-(trifluoromethyl)phenyl group .

- Methods of Application : The compound is synthesized using standard organic synthesis techniques .

- Results : The synthesis results in the formation of Piperazine, 1-[3-(trifluoromethyl)phenyl]- .

7. Application as Inhibitors of Vascular Endothelial Growth Factor Receptor

- Summary of the Application : N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives were constructed as potential inhibitors of vascular endothelial growth factor receptor .

- Methods of Application : The inhibitory activity of the designed structures was studied in silico against various cancer-related protein kinases and compared with that of known inhibitors .

- Results : The docking scores, MM-PBSA/MM-GBSA binding energy, and RF-Score-VS affinities suggest that N1-(3-(trifluoromethyl)phenyl) isophthalamide could be considered as a promising scaffold for the development of novel protein kinase inhibitors .

安全和危害

未来方向

属性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLRPMATZQLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633225 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

75815-73-5 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

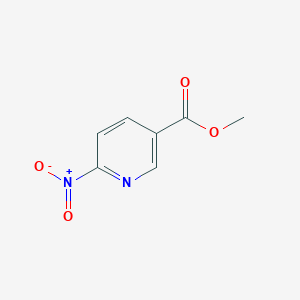

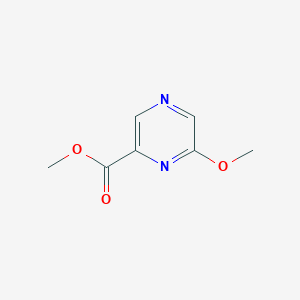

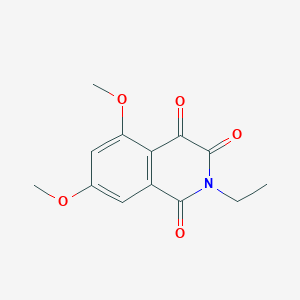

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

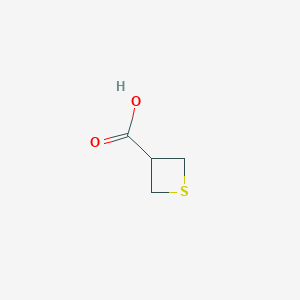

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)